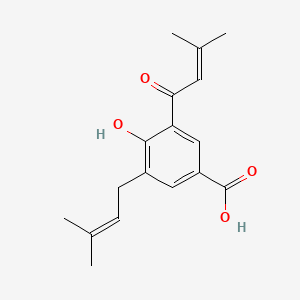

4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid

Description

Properties

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-10(2)5-6-12-8-13(17(20)21)9-14(16(12)19)15(18)7-11(3)4/h5,7-9,19H,6H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQCEQPYILVFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C(=O)O)C(=O)C=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658017 | |

| Record name | 4-Hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155051-85-7 | |

| Record name | 4-Hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural compound 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid, a promising prenylated benzoic acid derivative. This document details its natural origins, outlines experimental protocols for its isolation, and summarizes its known biological activities, with a focus on its potential as an antiparasitic agent.

Natural Sources

This compound has been identified as a constituent of several species within the Piper genus (Piperaceae family). The primary documented sources are:

-

Piper dennisii Trelease : Isolated from the leaves of this species through bioassay-guided fractionation aimed at identifying antileishmanial compounds.[1]

-

Piper aduncum L. : Found in the herbs of this plant.[1]

-

Piper heterophyllum : Isolated from the leaves of this plant.

While the compound has been identified in these species, quantitative data regarding its abundance and yield from the raw plant material is not extensively reported in the available literature.

Biological Activity

This prenylated benzoic acid derivative has demonstrated a range of biological activities, primarily centered around its antiparasitic properties. The following table summarizes the key findings:

| Activity | Target Organism/Cell Line | Reported Efficacy (IC50) | Reference |

| Antileishmanial | Leishmania amazonensis (axenic amastigotes) | Not explicitly stated for this compound in the primary screen, but was isolated in a screen for antileishmanial compounds. | [1] |

| Antiplasmodial | Plasmodium falciparum | Moderate activity | |

| Trypanocidal | Trypanosoma cruzi | Moderate activity |

The available data suggests that this compound is a promising scaffold for the development of novel antiparasitic drugs. Further research is warranted to fully elucidate its potency and spectrum of activity.

Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of prenylated benzoic acid derivatives from Piper species.

Extraction

-

Plant Material Preparation : Air-dry the leaves of the source plant (e.g., Piper dennisii) at room temperature and then grind them into a fine powder.

-

Solvent Extraction : Macerate the powdered plant material with a suitable organic solvent, such as dichloromethane or methanol, at room temperature for an extended period (e.g., 24-48 hours). The process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Bioassay-Guided Fractionation and Isolation

A bioassay-guided fractionation approach is employed to isolate the active compound by systematically testing the biological activity of different fractions.

-

Initial Fractionation : Subject the crude extract to an initial chromatographic separation. This can be achieved using vacuum liquid chromatography (VLC) over silica gel, eluting with a solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures).

-

Activity Testing : Test the resulting fractions for the desired biological activity (e.g., antileishmanial activity).

-

Further Chromatographic Separation : Subject the active fraction(s) to further chromatographic purification steps. This may involve:

-

Silica Gel Column Chromatography : Using a less polar solvent system to achieve finer separation.

-

Sephadex LH-20 Column Chromatography : Eluting with a solvent such as methanol to separate compounds based on molecular size.

-

High-Performance Liquid Chromatography (HPLC) : Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water gradient) for final purification to yield the pure compound.

-

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons.

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition of the compound.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed mechanism of action of this compound are not yet fully elucidated in the scientific literature. Its antiparasitic activity likely stems from its ability to interfere with critical biochemical pathways within the parasites. Further research, including target identification and molecular modeling studies, is necessary to understand how this compound exerts its biological effects.

Visualizations

Experimental Workflow for Isolation

Caption: Bioassay-guided isolation workflow for the target compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antiparasitic potential. Its presence in multiple Piper species makes it an accessible target for natural product chemists. The outlined experimental protocols provide a foundation for its isolation and further study.

Future research should focus on:

-

Quantitative analysis to determine the yield of the compound from different Piper species.

-

Total synthesis of the molecule to enable the generation of analogues for structure-activity relationship (SAR) studies.

-

In-depth mechanistic studies to identify its molecular targets and elucidate the signaling pathways it modulates.

-

In vivo efficacy studies to evaluate its therapeutic potential in animal models of parasitic diseases.

This technical guide serves as a valuable resource for researchers interested in the exploration and development of this promising natural product for pharmaceutical applications.

References

"Isolation of 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid from Piper aduncum"

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Isolation of 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid from Piper aduncum

This technical guide details the isolation of the bioactive compound this compound from the leaves of Piper aduncum, a plant species known for its rich phytochemical profile. This document serves as a crucial resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a procedural framework for the extraction and purification of this promising molecule.

Piper aduncum, commonly known as spiked pepper, has a history of use in traditional medicine, and modern scientific investigations have identified a variety of secondary metabolites within this plant, including flavonoids, chromenes, and prenylated benzoic acid derivatives.[1] Among these, this compound has garnered interest for its potential biological activities.

Compound Profile

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₄ | [2] |

| Molecular Weight | 288.34 g/mol | [2] |

| CAS Number | 155051-85-7 | [2] |

| Appearance | Yellow powder | [1] |

| Melting Point | 174.64 °C | [2] |

| Boiling Point | 399.8 °C | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocol: Isolation of this compound

The isolation of this prenylated benzoic acid derivative involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established phytochemical investigation techniques for Piper species.

Plant Material Collection and Preparation

Fresh leaves of Piper aduncum are collected and authenticated. The leaves are then air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered leaf material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Solvent: Dichloromethane (CH₂Cl₂) or a similar solvent of intermediate polarity is an effective choice for extracting prenylated compounds.[4]

-

Procedure: The powdered leaves are macerated in the solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction. The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to separate the target molecule.

-

Bioactivity-Guided Fractionation: An initial fractionation of the crude extract can be performed using techniques like column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is employed to separate the components based on their affinity for the stationary phase.

-

Purification: Fractions containing the target compound, identified through analytical methods such as Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography until the desired purity is achieved.

Experimental Workflow

The logical flow of the isolation process is depicted in the following diagram:

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This technique provides the accurate molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Future Perspectives

The successful isolation and characterization of this compound opens avenues for further research. Detailed pharmacological studies are warranted to explore its therapeutic potential. Furthermore, the development of synthetic routes to this compound could provide a more sustainable and scalable source for future drug development endeavors. This technical guide provides the foundational knowledge for researchers to embark on these exciting lines of inquiry.

References

In-Depth Technical Guide: Spectroscopic and Biological Insights into 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, experimental protocols, and potential biological relevance of the natural product, 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid. This prenylated benzoic acid derivative, found in plants of the Piper genus, represents a class of compounds with demonstrated bioactivities, making it a subject of interest for pharmaceutical and scientific research.

Compound Profile

-

IUPAC Name: 4-hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid

-

Molecular Formula: C₁₇H₂₀O₄[1]

-

Molecular Weight: 288.34 g/mol [1]

-

CAS Number: 155051-85-7[1]

-

Natural Sources: Isolated from plants of the Piper genus, including Piper aduncum and Piper dennisii.[4][5]

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 | d | 2.0 | H-2 |

| 7.51 | d | 2.0 | H-6 |

| 5.30 | t | 7.0 | H-2' |

| 5.23 | t | 7.0 | H-2" |

| 5.09 | m | H-6' | |

| 3.42 | d | 7.0 | H-1' |

| 3.35 | d | 7.0 | H-1" |

| 2.10 | m | H-4', H-5' | |

| 1.80 | s | H-8' | |

| 1.75 | s | H-4" | |

| 1.74 | s | H-5" | |

| 1.68 | s | H-10' | |

| 1.60 | s | H-9' |

Table 2: ¹³C NMR Spectroscopic Data of 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.8 | C-7 |

| 157.9 | C-4 |

| 140.1 | C-3' |

| 136.6 | C-3" |

| 132.0 | C-7' |

| 131.0 | C-1 |

| 128.9 | C-5 |

| 128.5 | C-6 |

| 124.1 | C-2 |

| 123.9 | C-6' |

| 122.9 | C-2' |

| 122.1 | C-2" |

| 118.0 | C-3 |

| 39.7 | C-4' |

| 28.7 | C-1" |

| 26.5 | C-5' |

| 25.8 | C-1' |

| 25.7 | C-4" |

| 17.8 | C-5" |

| 17.7 | C-8' |

| 16.1 | C-9', C-10' |

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of prenylated benzoic acid derivatives from the leaves of Piper species, based on common methodologies reported in the literature.

3.1. Plant Material and Extraction

-

Air-dried and powdered leaves of the Piper species are subjected to extraction with methanol (MeOH) at room temperature.

-

The resulting crude methanolic extract is concentrated under reduced pressure to yield a residue.

3.2. Bioassay-Guided Fractionation

-

The crude extract is partitioned between solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Each fraction is tested for the biological activity of interest (e.g., antimicrobial, anti-inflammatory, or cytotoxic activity).[6]

-

The most active fraction (e.g., the CH₂Cl₂ fraction) is selected for further chromatographic separation.

3.3. Chromatographic Separation

-

The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compounds.

3.4. Structure Elucidation The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about the chromophore system.

Visualization of Pathways and Workflows

4.1. Biosynthetic Pathway

Prenylated benzoic acid derivatives are biosynthesized in plants through the shikimate pathway, which produces the aromatic amino acid precursor, followed by modifications including the attachment of isoprenoid units derived from the mevalonate or MEP/DOXP pathway.

Caption: Proposed biosynthetic pathway of the target molecule.

4.2. Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of a bioactive natural product like this compound from a plant source.

Caption: Workflow for isolation and identification of the target molecule.

Biological Activity and Potential Applications

Prenylated benzoic acid derivatives isolated from Piper species have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and anti-parasitic effects.[6][7][8] For instance, some of these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory potential.[6] The mechanism of action for some of these compounds involves the downregulation of pro-inflammatory gene expression.[6] The presence of prenyl groups is often associated with enhanced biological activity, potentially by increasing the lipophilicity of the molecule and facilitating its interaction with biological membranes and cellular targets. Further research into the specific biological activities and mechanisms of action of this compound could unveil its therapeutic potential.

References

- 1. This compound | 155051-85-7 | FGA05185 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemfaces.com [chemfaces.com]

- 4. This compound | CAS:155051-85-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound|Piper|Natural Products-Other Structure|for research only|Ambeed [ambeed.cn]

- 6. researchgate.net [researchgate.net]

- 7. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiparasitic activity of prenylated benzoic acid derivatives from Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Potential of Piper: A Technical Guide to the Biological Activity of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The genus Piper, a diverse group of plants found in tropical and subtropical regions, has long been a source of traditional medicines. Modern scientific investigation has increasingly focused on a specific class of compounds within this genus: benzoic acid derivatives. These aromatic carboxylic acids and their esters exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying molecular mechanisms of these potent natural products.

Quantitative Bioactivity Data of Benzoic acid Derivatives from Piper Species

The biological activities of benzoic acid derivatives isolated from various Piper species have been quantified using a range of in vitro assays. The following tables summarize the key findings, providing a comparative overview of their efficacy against different biological targets.

Table 1: Antiparasitic and Cytotoxic Activities of Benzoic Acid Derivatives from Piper

| Compound | Source Species | Biological Activity | Assay | IC50 (µg/mL) | Reference |

| Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate | P. glabratum, P. acutifolium | Leishmanicidal | Leishmania spp. promastigotes | 13.8-18.5 | [1] |

| Trypanocidal | Trypanosoma cruzi | 18.5 | [1] | ||

| Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate | P. glabratum, P. acutifolium | Trypanocidal | Trypanosoma cruzi | 16.4 | [1] |

| Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate | P. glabratum, P. acutifolium | Trypanocidal | Trypanosoma cruzi | 15.6 | [1] |

| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | P. heterophyllum, P. aduncum | Leishmanicidal | Leishmania braziliensis | 6.5 | [2] |

| 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid | P. heterophyllum, P. aduncum | Antiplasmodial | Plasmodium falciparum | 3.2 | [2] |

| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | P. heterophyllum, P. aduncum | Trypanocidal | Trypanosoma cruzi | 16.5 | [2] |

| Piperonylic Acid Derivative (PA-4) | Synthetic (from Piper nigrum) | Cytotoxic (Hepatoblastoma) | MTT Assay (Hep-G2 cells) | 4.80 ± 0.04 µM | [3] |

| Piperonylic Acid Derivative (PA-5) | Synthetic (from Piper nigrum) | Cytotoxic (Healthy Kidney) | MTT Assay (Hek-293 cells) | 159.30 ± 3.12 µM | [3] |

| Isopropyl Piperate | Synthetic (from Piper nigrum) | Cytotoxic (Human Skin Fibroblast) | MTT Assay | 120.2 µM | [4] |

Table 2: Antimicrobial and Antifungal Activities of Benzoic Acid Derivatives from Piper

| Compound/Fraction | Source Species | Target Organism | Assay | MIC (µg/mL) | Reference |

| 4-hydroxy-(3',7'-dimethyl-1'-oxo-octa-E-2'-6'-dienyl)benzoic acid and isomer | P. gaudichaudianum | Staphylococcus aureus | Broth Microdilution | - | [5] |

| Bacillus subtilis | Broth Microdilution | - | [5] | ||

| Fraction F2 (containing benzoic acid derivatives) | P. gaudichaudianum | Bacillus subtilis | Broth Microdilution | 62.5 | [5] |

| Staphylococcus aureus | Broth Microdilution | 250 | [5] | ||

| Lanceaefolic acid methyl ester | P. lanceaefolium | Candida albicans | Broth Microdilution | 100 | [6] |

| Pinocembrin chalcone | P. lanceaefolium | Candida albicans | Broth Microdilution | 100 | [6] |

Table 3: Antioxidant Activity of Piper Extracts

| Extract/Compound | Source Species | Assay | IC50 (µg/mL) | Reference |

| Piper nigrum extract | P. nigrum | DPPH scavenging | 21.21 ± 0.297 | [7] |

| ABTS scavenging | 8.32 ± 0.164 | [7] | ||

| DMPD scavenging | 59.47 ± 0.470 | [7] | ||

| Piper sarmentosum ethanol extract | P. sarmentosum | DPPH scavenging | 35.18 | [8] |

| Piper nigrum aqueous extract | P. nigrum | DPPH scavenging | 79.89 | [8] |

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery and development. This section provides comprehensive protocols for the key assays used to evaluate the biological activities of benzoic acid derivatives from Piper.

Workflow for Bioactivity Screening of Piper Derivatives

Caption: General workflow for the isolation and bioactivity screening of benzoic acid derivatives.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][5]

-

Microorganism Preparation:

-

Streak the test bacterial or fungal strain on an appropriate agar plate and incubate for 18-24 hours.

-

Select 3-4 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

-

-

Assay Procedure:

-

Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[5]

-

Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

-

Inoculate each well (except for the sterility control) with 5 µL of the standardized microbial suspension.[5]

-

Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Antifungal Activity: Bioautographic TLC Assay

This technique is used to localize antifungal activity on a chromatogram.[9][10]

-

Chromatography:

-

Apply the plant extract or isolated compounds to a TLC plate (e.g., silica gel 60 F254).

-

Develop the chromatogram in a suitable solvent system.

-

Allow the solvent to evaporate completely from the plate.

-

-

Bioassay:

-

Prepare a suspension of the test fungus (e.g., Cladosporium cladosporioides or Candida albicans) in a suitable growth medium.[9][11]

-

Spray the TLC plate with the fungal suspension or overlay it with a seeded agar medium.[10]

-

Incubate the plate in a humidified chamber at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

-

Visualization:

-

Spray the plate with a solution of a tetrazolium salt (e.g., MTT) and incubate further.

-

Metabolically active fungi will reduce the salt to a colored formazan, creating a colored background.

-

Zones of inhibition appear as clear spots where the antifungal compound has prevented fungal growth.

-

Antiparasitic Activity: In Vitro Leishmanicidal Assay

This assay evaluates the activity of compounds against Leishmania promastigotes.[12]

-

Parasite Culture:

-

Culture Leishmania spp. promastigotes in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum until they reach the logarithmic growth phase.[13]

-

-

Assay Procedure:

-

Seed a 96-well plate with promastigotes at a density of 2.5 x 10^5 parasites/well.[14]

-

Add serial dilutions of the test compounds to the wells. The compounds are typically dissolved in DMSO.

-

Include a positive control (e.g., pentamidine) and a negative control (parasites with DMSO).

-

-

Viability Assessment:

-

Add a resazurin solution to each well and incubate for an additional 4-6 hours.[13]

-

Measure the fluorescence or absorbance to determine the viability of the promastigotes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[13]

-

Antiparasitic Activity: In Vitro Trypanocidal Assay

This assay assesses the efficacy of compounds against Trypanosoma cruzi.[15]

-

Parasite Culture:

-

Culture T. cruzi epimastigotes in a suitable medium until the exponential growth phase.

-

-

Assay Procedure:

-

Data Analysis:

-

Determine the number of viable parasites in each well using a hemocytometer or a viability stain.

-

Calculate the IC50 value from the dose-response curve.

-

Cytotoxicity: MTT Assay

This colorimetric assay measures cell viability and is used to assess the cytotoxic effects of compounds.[3][9][16]

-

Cell Culture:

-

Seed a 96-well plate with the desired cancer or normal cell line at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

-

Assay Procedure:

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.[3]

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[7][17]

-

Procedure:

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value. The scavenging activity is calculated as: I (%) = [(A_blank - A_sample) / A_blank] x 100.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[18][19]

-

Animal Model:

-

Use male Wistar rats (or a similar strain) weighing 180-250 g.

-

-

Procedure:

-

Administer the test compound or a reference drug (e.g., indomethacin) intraperitoneally or orally 30 minutes before inducing inflammation.[19]

-

Inject 100 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[18][19]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

Molecular Mechanisms and Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the anti-inflammatory effects of compounds from Piper, with a particular focus on piperine, which shares structural similarities with some benzoic acid derivatives. The inhibition of the NF-κB and MAPK signaling pathways appears to be a key mechanism.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, IL-1β, and IL-6.[20][21]

Piperine has been shown to inhibit the phosphorylation of NF-κB and its target genes.[21] This leads to a reduction in the production of inflammatory mediators.[20]

Caption: Proposed mechanism of NF-κB inhibition by Piper derivatives.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation. Piperine has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the inflammatory response.[20]

Inhibition of Cyclooxygenase (COX) Enzymes

COX-2 is an inducible enzyme that plays a significant role in the synthesis of prostaglandins, which are key mediators of inflammation. Piperine can suppress the expression of COX-2, further contributing to its anti-inflammatory effects.[1][22] Some studies suggest a direct inhibitory effect on COX-2 activity as well.[23]

Conclusion

The benzoic acid derivatives from the Piper genus represent a promising and versatile class of natural products with a wide spectrum of biological activities. Their demonstrated antiparasitic, antimicrobial, antioxidant, and anti-inflammatory properties, coupled with emerging insights into their molecular mechanisms of action, underscore their potential for the development of new pharmaceuticals. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of these remarkable compounds. Future research should focus on structure-activity relationship studies to optimize their potency and selectivity, as well as in vivo efficacy and safety profiling to pave the way for clinical applications. vivo efficacy and safety profiling to pave the way for clinical applications.

References

- 1. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. MTT (Assay protocol [protocols.io]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 4.7. In Vitro Leishmanicidal Assay [bio-protocol.org]

- 15. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Piperine inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase without affecting cyclooxygenase-1 activity: different mechanisms of action are involved in the inhibition of platelet aggregation and macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Therapeutic Potential of Prenylated Phenols: A Technical Guide for Researchers

Introduction: Prenylated phenols, a diverse class of secondary metabolites found in various plant species, have garnered significant attention in the field of drug discovery for their wide array of biological activities. The addition of a lipophilic prenyl group to a phenolic backbone enhances their interaction with biological membranes and cellular targets, often resulting in potent therapeutic effects. This technical guide provides an in-depth overview of the potential therapeutic applications of prenylated phenols, focusing on their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this promising class of natural compounds.

Therapeutic Applications and Biological Activities

Prenylated phenols exhibit a broad spectrum of pharmacological effects, making them attractive candidates for the development of novel therapeutics. Their biological activities are attributed to their ability to modulate various cellular signaling pathways and interact with specific molecular targets.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Prenylated phenols have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

A primary mechanism of their anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Several prenylated phenols, including kazinol U, kazinol A, kazinol I, and kazinol C, have been shown to suppress NF-κB activation by inhibiting the degradation of its inhibitory protein, IκBα, thereby preventing the translocation of NF-κB to the nucleus.[1][2]

Furthermore, some prenylated phenolics can directly inhibit the activity of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[4]

Table 1: Anti-inflammatory Activity of Selected Prenylated Phenols

| Compound | Source | Assay | Target/Mechanism | IC50 Value | Reference |

| Kazinol U | Broussonetia kazinoki | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | iNOS, NF-κB | < 6 µM | [1] |

| Kazinol A | Broussonetia kazinoki | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | iNOS, NF-κB | < 6 µM | [1] |

| Kazinol I | Broussonetia kazinoki | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | iNOS, NF-κB | < 6 µM | [1] |

| Kazinol C | Broussonetia kazinoki | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | iNOS, NF-κB | < 6 µM | [1] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Prenylated phenols have emerged as a promising source of compounds with potent activity against a range of bacteria and fungi. The lipophilic prenyl group is thought to enhance their ability to disrupt microbial cell membranes.

For instance, prenylated flavonoids from Morus alba have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. These compounds can also act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.

Table 2: Antimicrobial Activity of Selected Prenylated Phenols

| Compound | Source | Target Organism | Assay | MIC Value | Reference |

| Prenylated Flavonoids | Morus alba | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 2-8 µg/mL | |

| 6-Prenylnaringenin | Hops | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | - | |

| Xanthohumol | Hops | Various bacteria and fungi | - | - |

Anticancer Activity

The potential of prenylated phenols as anticancer agents is an active area of research. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. The modulation of signaling pathways crucial for cancer cell survival and growth, such as the MAPK and PI3K/Akt pathways, has been implicated in their anticancer effects.[3][5][6][7]

For example, certain prenylated flavonoids have been shown to induce apoptosis in cancer cells by activating caspase cascades and downregulating anti-apoptotic proteins. They can also arrest the cell cycle at different phases, thereby preventing the proliferation of cancer cells.

Table 3: Anticancer Activity of Selected Prenylated Phenols

| Compound | Source | Cell Line | Assay | IC50 Value | Reference |

| Xanthohumol | Hops | Various cancer cell lines | MTT Assay | Varies | |

| 8-Prenylnaringenin | Hops | Breast cancer cells | MTT Assay | Varies | |

| 6-Prenylnaringenin | Hops | Breast cancer cells | MTT Assay | Varies |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in aging and various diseases. Prenylated phenols, like other phenolic compounds, possess antioxidant properties due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 4: Antioxidant Activity of Selected Prenylated Phenols

| Compound | Source | Assay | IC50 Value | Reference | |---|---|---|---|---|---| | Prenylated Catechols | Synthetic | DPPH Radical Scavenging | Better than non-prenylated counterparts | | | Prenylated Quinols | Synthetic | DPPH Radical Scavenging | Better than non-prenylated counterparts | |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of prenylated phenols.

Extraction and Isolation of Prenylated Phenols from Plant Material

This protocol outlines a general procedure for the extraction and isolation of prenylated phenols from a plant source. Optimization of solvents and chromatographic conditions may be necessary depending on the specific plant material and target compounds.

Materials:

-

Dried and powdered plant material

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol, ethanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Glassware

Procedure:

-

Extraction: a. Macerate the powdered plant material sequentially with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) at room temperature. b. Concentrate each extract under reduced pressure using a rotary evaporator.

-

Fractionation (Silica Gel Column Chromatography): a. Subject the most active extract (determined by preliminary screening) to silica gel column chromatography. b. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Purification (Sephadex LH-20 and HPLC): a. Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent. b. Perform final purification of the isolated compounds by preparative or semi-preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water).

-

Structure Elucidation: a. Characterize the pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Prenylated phenol stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (medium with solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: a. Perform a two-fold serial dilution of the prenylated phenol stock solution in the growth medium across the wells of the microtiter plate.

-

Inoculation: a. Add the diluted bacterial inoculum to each well containing the test compound, positive control, and negative control.

-

Incubation: a. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The absorbance can also be measured using a microplate reader.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Prenylated phenol solutions at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: a. In a test tube or microplate well, mix the prenylated phenol solution with the DPPH solution.

-

Incubation: a. Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: a. Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 b. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

Prenylated phenol solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: a. Treat the cells with various concentrations of the prenylated phenol for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Calculation: a. Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8][9][10][11][12]

Visualization of Workflows and Signaling Pathways

Understanding the logical flow of experiments and the molecular mechanisms of action is crucial for drug discovery. The following diagrams, generated using the DOT language, visualize key processes and pathways related to the study of prenylated phenols.

Caption: Experimental workflow for the discovery of therapeutic prenylated phenols.

Caption: Inhibition of the NF-κB signaling pathway by prenylated phenols.

Caption: Potential modulation of the MAPK/ERK signaling pathway by prenylated phenols.

Conclusion

Prenylated phenols represent a vast and promising source of lead compounds for the development of new drugs to treat a wide range of human diseases. Their enhanced biological activity compared to their non-prenylated counterparts, coupled with their diverse mechanisms of action, makes them a compelling area for future research. This technical guide provides a foundational resource for scientists and researchers to explore the therapeutic potential of these fascinating natural products. Further investigations into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy are warranted to translate their promising in vitro activities into clinically effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Review: 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid is a prenylated benzoic acid derivative of natural origin.[1] This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its chemical properties, natural sources, and biological activities. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a member of the benzoic acid derivatives class of organic molecules.[1] Its structure is characterized by a central benzoic acid core substituted with a hydroxyl group, a 3-methyl-2-butenoyl (or prenoyl) group, and a 3-methyl-2-butenyl (or isoprenyl) group. These prenyl groups are common structural motifs in plant secondary metabolites and often contribute to their biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 155051-85-7 | [1] |

| Molecular Formula | C17H20O4 | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| IUPAC Name | 4-hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-enyl)benzoic acid | |

| Natural Source | Piper dennisii Trelease (Piperaceae) | [2] |

Natural Occurrence and Isolation

This compound has been isolated from the leaves of Piper dennisii, a plant belonging to the Piperaceae family.[2] In a notable study, this compound was identified as one of ten secondary metabolites isolated from this plant species. The isolation process typically involves bioassay-guided fractionation of plant extracts.

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively studied. While some commercial suppliers suggest potential antioxidant properties, there is a notable lack of published quantitative data and detailed experimental protocols to substantiate these claims.[1]

It is important to distinguish this compound from other structurally similar molecules. For instance, a related compound, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), has been identified as a cell-cycle inhibitor.[3] HMBA was found to inhibit the cell-cycle progression of HeLa cells by activating p21(WAF1) and inhibiting cyclin D1 expression.[3] However, it is crucial to note that this activity is attributed to HMBA and not the title compound of this review.

In the study where this compound was isolated (designated as compound 8 ), another isolated compound, 3-(3',7'-dimethyl-2',6'-octadienyl)-4-methoxybenzoic acid (compound 10 ), exhibited significant antileishmanial activity.[2] Compound 10 showed an IC50 value of 20.8 µM against axenic amastigote forms of Leishmania amazonensis and a more potent IC50 of 4.2 µM in an intracellular macrophage-infected model.[2] It is imperative for researchers to recognize that this antileishmanial activity is not associated with this compound based on the available literature.

Experimental Protocols

A significant gap in the current scientific literature is the absence of detailed experimental protocols for any biological assays performed on this compound. To facilitate future research, a generalized protocol for assessing antioxidant activity, a commonly postulated property for phenolic compounds, is provided below as a template.

Example Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the mechanism of action or any associated signaling pathways for this compound. The diagram below illustrates the known signaling pathway of the related but distinct compound, HMBA, as a reference for potential future investigations into the mechanism of action of the title compound.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. However, a thorough review of the existing literature reveals a significant lack of information regarding its biological activities. While its chemical structure, particularly the presence of phenolic and prenyl groups, suggests potential for bioactivity, there is no robust scientific evidence to support any specific pharmacological effects.

Future research should focus on systematically evaluating the biological activities of this compound. Key areas for investigation could include:

-

Antioxidant assays: To quantitatively determine its radical scavenging and antioxidant potential.

-

Cytotoxicity screening: To assess its effect on various cancer cell lines.

-

Antimicrobial and antiparasitic assays: To explore its potential as an infectious disease therapeutic, given the activities of other compounds from the same plant source.

-

Enzyme inhibition assays: To identify potential molecular targets.

Detailed studies on the mechanism of action and associated signaling pathways will be crucial to understand how this molecule exerts any biological effects. The information presented in this guide serves as a foundation for such future investigations, highlighting both what is known and the significant opportunities that exist for further research into this natural product.

References

The Vanguard of Phytochemistry: A Technical Guide to Unearthing Novel Compounds in Piper Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Piper, a cornerstone of traditional medicine across the globe, is increasingly being recognized as a treasure trove of novel bioactive compounds with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the methodologies for the discovery, isolation, characterization, and biological evaluation of new chemical entities from Piper plant extracts. This whitepaper synthesizes cutting-edge research to provide a practical framework for navigating the intricate process of natural product drug discovery, from the initial extraction to the elucidation of molecular mechanisms of action.

Extraction and Isolation of Bioactive Compounds: A Methodological Overview

The journey to discovering novel compounds begins with the crucial first step of extraction. The choice of extraction method and solvent significantly impacts the yield and profile of the isolated phytochemicals. This section outlines common and advanced techniques for extracting and isolating compounds from Piper species.

Extraction Protocols

A variety of extraction techniques are employed to liberate bioactive compounds from the plant matrix. The selection of the appropriate method depends on the polarity of the target compounds and the plant part being used (leaves, stems, roots, or fruits).

Table 1: Comparison of Extraction Methods for Piper Species

| Extraction Method | Principle | Solvent Examples | Target Compound Classes | Typical Yields (Compound/Dry Weight) |

| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Methanol, Ethanol, Dichloromethane | Alkaloids (e.g., Piperine), Amides | 1.6% - 9.0% for piperine from P. nigrum |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Ethanol, Glacial Acetic Acid | Alkaloids, Phenolics, Flavonoids | ~18% for piperine from P. nigrum using glacial acetic acid |

| Ultrasonic-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Ethanol | Phenolics, Flavonoids | 21.99% extract yield from P. betle |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, accelerating extraction. | Ethanol | Piperine | 38.8 mg/g piperine from P. nigrum |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering high selectivity. | Supercritical CO2 | Piperine | 8.76% for piperine from P. nigrum |

Detailed Protocol: Methanolic Soxhlet Extraction of Piper nigrum

-

Preparation: Grind dried Piper nigrum fruits into a coarse powder.

-

Loading: Place a known quantity (e.g., 50 g) of the powdered plant material into a cellulose thimble.

-

Extraction: Position the thimble in the main chamber of the Soxhlet extractor. Fill the distillation flask with methanol (e.g., 500 mL).

-

Operation: Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

-

Cycling: Once the liquid level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the distillation flask. This process is repeated for a set duration (e.g., 6-8 hours).

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification Protocols

Following extraction, the complex mixture of compounds must be separated to isolate individual bioactive molecules. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common techniques for this purpose.

Detailed Protocol: Column Chromatography for the Separation of Piperine

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Structure Elucidation of Novel Compounds

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

Detailed Protocol: Structure Elucidation using NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl3).

-

Acquire one-dimensional (1D) NMR spectra, including ¹H NMR and ¹³C NMR, to identify the types and connectivity of protons and carbons in the molecule.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete bonding framework of the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer to determine its molecular weight and elemental composition.

-

Analyze the fragmentation pattern in the mass spectrum to gain further structural information and confirm the proposed structure from NMR data. The fragmentation of piperine, for instance, can yield characteristic ions with m/z values of 135, 143, 171, and 201.[1]

-

Bioactivity Screening and Mechanistic Studies

After structural elucidation, the biological activity of the novel compound is assessed through a series of in vitro and in vivo assays. This section details common bioassays and explores the signaling pathways modulated by compounds from Piper species.

In Vitro Bioassay Protocols

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isolated compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Detailed Protocol: Disk Diffusion Assay for Antimicrobial Activity

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Disk Application: Place sterile paper discs impregnated with known concentrations of the isolated compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of some recently discovered compounds from Piper species.

Table 2: Cytotoxicity of Novel Compounds from Piper Species Against Cancer Cell Lines

| Compound | Piper Species | Cancer Cell Line | IC50 Value (µM) |

| New Amide Alkaloid 1 | Piper longum | A2780 (Ovarian) | 6.7 ± 0.77 |

| New Amide Alkaloid 1 | Piper longum | TOV-112D (Ovarian) | 5.8 ± 0.29 |

| New Amide Alkaloid 1 | Piper longum | SK-OV3 (Ovarian) | 48.3 ± 0.40 |

| Piperchabamide B | Piper longum | HL-60 (Leukemia) | 21.32 |

| Piperchabamide B | Piper longum | A-549 (Lung) | 23.82 |

| Piperchabamide B | Piper longum | MCF-7 (Breast) | 16.58 |

| Ethanolic Extract | Piper sarmentosum | DBTRG (Glioma) | 2.20 ± 1.10 µg/mL |

| Ethanolic Extract | Piper sarmentosum | HeLa (Cervical) | 44.18 ± 15.60 µg/mL |

| Ethanolic Extract | Piper sarmentosum | MCF-7 (Breast) | 29.95 ± 1.20 µg/mL |

| Methanolic Extract Fraction | Piper sarmentosum | MCF-7 (Breast) | 2.8 µg/mL |

Table 3: Anti-inflammatory Activity of Novel Amide Alkaloids from Piper longum [2][3]

| Compound | Bioassay | IC50 Value (µM) |

| New Amide Alkaloid 2 | NO production in LPS-stimulated RAW264.7 cells | 9.9 - 15.76 |

| New Amide Alkaloid 3 | NO production in LPS-stimulated RAW264.7 cells | 9.9 - 15.76 |

| New Amide Alkaloid 7 | NO production in LPS-stimulated RAW264.7 cells | 12.18 |

| New Amide Alkaloid 16 | NO production in LPS-stimulated RAW264.7 cells | 9.9 - 15.76 |

| New Amide Alkaloid 17 | NO production in LPS-stimulated RAW264.7 cells | 9.9 - 15.76 |

Signaling Pathways Modulated by Piper Compounds

Understanding the molecular mechanisms by which novel compounds exert their biological effects is crucial for drug development. Several compounds from Piper species have been shown to modulate key signaling pathways involved in cancer and inflammation.

Piperine: This well-known alkaloid from Piper nigrum has been demonstrated to modulate multiple signaling pathways.[4][5][6][7] In cancer, it can induce apoptosis and cell cycle arrest by regulating pathways such as PI3K/Akt and MAPK (ERK, p38).[5][6] In the context of inflammation, piperine can inhibit the activation of NF-κB and MAPK signaling pathways.[8]

Piperlongumine: Another prominent alkaloid, piperlongumine, exhibits anticancer activity by inducing the production of reactive oxygen species (ROS). This leads to the modulation of several downstream signaling pathways, including the Akt/mTOR and MAPK pathways, ultimately resulting in apoptosis and autophagy in cancer cells.

Novel Amide Alkaloids from Piper longum: Recent studies have shown that new amide alkaloids from P. longum exhibit anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and inhibiting the phosphorylation of p65, a key component of the NF-κB pathway.[2]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear and concise understanding of the complex processes involved in the discovery and characterization of novel compounds, the following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways.

Caption: General workflow for the discovery of novel compounds.

Caption: Signaling pathways modulated by piperine.

Conclusion and Future Directions

The genus Piper continues to be a prolific source of novel chemical entities with diverse and potent biological activities. This technical guide provides a foundational framework for the systematic exploration of these plants for drug discovery. Future research should focus on the application of advanced analytical techniques, such as hyphenated chromatography-spectrometry methods and metabolomics, to accelerate the discovery of new compounds. Furthermore, a deeper understanding of the molecular targets and signaling pathways of these novel compounds will be essential for their translation into clinically effective therapeutic agents. The integration of computational approaches, such as molecular docking and in silico screening, will also play a pivotal role in prioritizing lead compounds for further development. The continued investigation of Piper species holds immense promise for the discovery of the next generation of pharmaceuticals.

References

- 1. LC-MS/MS based identification of piperine production by endophytic Mycosphaerella sp. PF13 from Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four new piperidine amide alkaloids from Piper longum fruits and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eight new amide alkaloids from Piper Longum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper [mdpi.com]

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid is a natural product isolated from plants of the Piper genus.[1][2][3] As a derivative of benzoic acid, it possesses structural features that suggest potential antioxidant properties, which may be beneficial in the development of novel therapeutic agents against oxidative stress-related diseases.[4][5] This document provides detailed protocols for evaluating the antioxidant capacity of this compound using three common and robust assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

The antioxidant activity of this compound can be quantified and compared using the following metrics. The table below presents a hypothetical but representative dataset to illustrate how results can be summarized.

| Assay | Parameter | Result (Mean ± SD) | Positive Control (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging Activity | IC₅₀ (µg/mL) | 45.2 ± 2.1 | 8.5 ± 0.5 |

| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalents) | 1.8 ± 0.2 | 2.5 ± 0.1 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg) | 1.2 ± 0.1 | 2.0 ± 0.1 |

IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It measures the antioxidant capacity of a substance relative to the standard, Trolox. FRAP Value: A measure of the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Workflow and Signaling Pathways

The general workflow for assessing antioxidant activity involves preparing the sample and reagents, initiating the reaction, and measuring the change in absorbance.

Caption: General workflow for in vitro antioxidant activity assays.

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7][8]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[6]

-

Preparation of Test Compound and Control: Prepare a stock solution of the test compound in methanol. Create a series of dilutions from the stock solution. Prepare a similar dilution series for ascorbic acid.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the test compound or standard solution.

-

Add 200 µL of the DPPH working solution to each well.

-

For the blank, add 20 µL of methanol instead of the test compound.

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[9][10]

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Methanol or ethanol

-

Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Preparation of ABTS•⁺ Working Solution:

-

Dilute the ABTS•⁺ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

-

Preparation of Test Compound and Standard: Prepare stock solutions and a series of dilutions for the test compound and Trolox in methanol.

-

Assay:

-

Add 10 µL of the test compound or standard solution to a 96-well plate.

-

Add 200 µL of the ABTS•⁺ working solution to each well.

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Plot a standard curve using the Trolox dilutions.

-

Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]

Materials:

-

This compound

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Sodium acetate

-

Acetic acid

-

Hydrochloric acid (HCl)

-

Ferrous sulfate (FeSO₄·7H₂O) (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions for the test compound. Prepare a standard curve using ferrous sulfate.

-

Assay:

-

Add 10 µL of the test compound or standard solution to a 96-well plate.

-

Add 220 µL of the FRAP working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-